Product packaging for m-PEG5-CH2COOH(Cat. No.:CAS No. 16142-03-3)

m-PEG5-CH2COOH

Cat. No.: B1676793
CAS No.: 16142-03-3
M. Wt: 310.34 g/mol
InChI Key: WJNNCBSSWKTIHI-UHFFFAOYSA-N
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Description

Overview of Poly(ethylene glycol) (PEG) Chemistry in Biomedical Applications

Poly(ethylene glycol), or PEG, is a synthetic, water-loving, and biocompatible polymer with extensive use in biomedical fields. It is created through the polymerization of ethylene (B1197577) oxide and can be synthesized in various geometries, including linear, branched, or multi-arm forms. A key feature of PEG is its non-toxic and generally non-immunogenic nature, which has led to its approval by the FDA for various applications.

In the biomedical arena, PEGs are instrumental in drug delivery, tissue engineering, and the functionalization of surfaces. researchgate.net They can be used as linkers for antibody-drug conjugates (ADCs) or as coatings for nanoparticles to enhance the systemic delivery of drugs. Furthermore, PEG hydrogels, which are three-dimensional polymer networks swollen with water, are widely used in drug delivery and tissue engineering because they resist protein adhesion and biodegradation. The fundamental chemistry of PEG involves activating its terminal hydroxyl groups by replacing them with a range of reactive functional groups, which allows for various conjugation and crosslinking chemistries.

Significance of PEGylation in Enhancing Biomolecule Properties

The process of covalently attaching PEG chains to molecules like proteins, peptides, or other biopharmaceuticals is known as PEGylation. nih.govwikipedia.org This modification is a widely adopted strategy to overcome certain disadvantages of biopharmaceuticals by altering their physical and chemical properties. nih.gov PEGylation can enhance the solubility of hydrophobic drugs and proteins. nih.govwikipedia.org

A major advantage of PEGylation is its ability to "shield" the modified molecule from the host's immune system, which reduces its immunogenicity and antigenicity. wikipedia.orgnih.gov The increased hydrodynamic size of the PEGylated molecule also prolongs its circulation time in the bloodstream by reducing clearance by the kidneys and protecting it from enzymatic degradation. nih.govwikipedia.orgnih.gov These modifications can lead to improved drug stability and may allow for less frequent dosing. nih.govnih.gov The properties of the final PEGylated product, such as its biological activity and bioavailability, are influenced by factors like the mass and structure (linear or branched) of the PEG polymer and the site of its attachment to the biomolecule. nih.gov

Role of m-PEG5-CH2COOH as a Monofunctional PEG Linker

This compound is a specific type of PEG derivative that functions as a monofunctional linker. broadpharm.com This means it has a single reactive functional group, allowing for controlled conjugation to a target molecule. It consists of a methoxy-capped poly(ethylene glycol) chain with five repeating ethylene glycol units, terminating in a carboxymethyl group (-CH2COOH). The methoxy (B1213986) (m-PEG) group at one end is inert, while the terminal carboxylic acid group is reactive. broadpharm.comaxispharm.com

The terminal carboxylic acid is a key feature, enabling it to react with primary amine groups on other molecules, such as proteins or peptides, in the presence of activating agents like EDC or DCC to form a stable amide bond. medkoo.comcd-bioparticles.netbroadpharm.com The acetic acid moiety (-CH2COOH) in this compound provides greater stability compared to other acid-terminated PEGs, such as those with a propionic acid group, which can be susceptible to fragmentation under certain conditions. precisepeg.com The hydrophilic PEG spacer component of the molecule enhances the solubility of the resulting conjugate in aqueous media. medkoo.combroadpharm.com

Table 1: Chemical Properties of this compound

PropertyValueSource(s)
IUPAC Name 2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid chemsrc.com
Synonyms m-PEG5-Acid, 3,6,9,12,15,18-Hexaoxanonadecanoic acid chemsrc.combiochempeg.commedchemexpress.com
CAS Number 16142-03-3 chemsrc.commedchemexpress.comsigmaaldrich.comprecisepeg.comchemscene.com
Molecular Formula C13H26O8 chemsrc.commedchemexpress.comprecisepeg.comchemscene.com
Molecular Weight 310.34 g/mol chemsrc.commedchemexpress.comprecisepeg.comchemscene.com
Appearance Light yellow to brown liquid or solid/semi-solid medchemexpress.comsigmaaldrich.com
Purity ≥95% biochempeg.comsigmaaldrich.comprecisepeg.com
Storage 2-8°C or -20°C, sealed, dry, away from moisture medkoo.combiochempeg.commedchemexpress.comsigmaaldrich.comchemscene.com

Note: The physical appearance can vary between suppliers.

Research Applications and Scope of this compound

The unique structure of this compound makes it a versatile tool in various research domains, particularly in the life sciences. precisepeg.combiochempeg.combiochempeg.com Its primary application is as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs) and as a PEG-based linker for Proteolysis Targeting Chimeras (PROTACs). chemsrc.commedchemexpress.commedchemexpress.comglpbio.comhoelzel-biotech.com In ADCs, the linker connects a monoclonal antibody to a cytotoxic drug, and the non-cleavable nature of this compound ensures the drug remains attached to the antibody until the ADC is internalized by the target cell. chemsrc.commedchemexpress.com

Beyond ADCs and PROTACs, this compound is utilized in a broader range of applications including:

Bioconjugation: For attaching labels, peptides, or proteins for diagnostic and therapeutic purposes. axispharm.com

Drug Delivery and Release: To improve the solubility and stability of drug molecules. biochempeg.combiochempeg.comaxispharm.com

Nanotechnology: In the development of new materials and functional coatings. biochempeg.combiochempeg.com

Surface Modification: To functionalize surfaces to enhance their reactivity and biocompatibility. axispharm.com

The compound is instrumental in research involving ligand studies, polypeptide synthesis, and the creation of graft polymer compounds. biochempeg.combiochempeg.com

Table 2: Research Applications of this compound

Application AreaDescriptionSource(s)
Antibody-Drug Conjugates (ADCs) Used as a non-cleavable linker to connect an antibody to a cytotoxic payload. chemsrc.commedchemexpress.comglpbio.comhoelzel-biotech.com
PROTACs Employed as a PEG-based linker in the synthesis of PROTACs for targeted protein degradation. medchemexpress.commedchemexpress.comglpbio.com
Drug Delivery Enhances the stability and solubility of drug formulations. biochempeg.combiochempeg.comaxispharm.com
Bioconjugation Covalently attaches to proteins, peptides, and other biomolecules. axispharm.com
Nanotechnology Used in the research and development of novel nanomaterials. biochempeg.combiochempeg.com
Surface Modification Functionalizes surfaces to improve their chemical and physical properties. axispharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H26O8 B1676793 m-PEG5-CH2COOH CAS No. 16142-03-3

Properties

IUPAC Name

2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O8/c1-16-2-3-17-4-5-18-6-7-19-8-9-20-10-11-21-12-13(14)15/h2-12H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNNCBSSWKTIHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90595753
Record name 2,5,8,11,14,17-Hexaoxanonadecan-19-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16142-03-3
Record name 2,5,8,11,14,17-Hexaoxanonadecan-19-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Derivatization Strategies of M Peg5 Ch2cooh

General Principles of PEG Synthesis and Functionalization

Polyethylene (B3416737) glycol is a synthetic, hydrophilic polymer widely utilized in various applications due to its biocompatibility, solubility in both water and organic solvents, low immunogenicity, and cryoprotective capabilities. mdpi.comlabinsights.nlinterchim.com The fundamental structure of PEG consists of repeating ethylene (B1197577) oxide units, typically terminated by hydroxyl groups. acs.org Functionalization of PEG, particularly at its termini, is crucial for enabling covalent attachment to other molecules. mdpi.comacs.orgbeilstein-journals.org Unmodified PEG is generally biologically inert, lacking reactive groups for specific interactions. mdpi.com By introducing specific functional groups at one or both ends, PEG can be activated for conjugation to drugs, proteins, peptides, or surfaces. mdpi.comlabinsights.nlbiochempeg.compolysciences.com This terminal functionalization can result in monofunctional (one reactive group) or heterobifunctional (two different reactive groups) PEG derivatives, allowing for tailored conjugation strategies. mdpi.com Common strategies for PEG functionalization often involve the modification of the terminal hydroxyl groups present in the parent PEG polymer. mdpi.combeilstein-journals.org

Synthetic Routes to m-PEG5-CH2COOH

The synthesis of this compound involves constructing the oligo(ethylene glycol) chain with a methoxy (B1213986) group at one end and a carboxylic acid group at the other. While detailed specific synthetic routes for this compound are not extensively described in the provided snippets, the general principles of PEG synthesis and functionalization provide context.

This compound is characterized by the presence of a terminal carboxylic acid group. medkoo.combroadpharm.com This functional group is the primary site for subsequent conjugation reactions. The introduction of the carboxylic acid moiety at the terminus of a methoxy-capped PEG chain is a key step in the synthesis of this compound. Compared to PEG derivatives with a propionic acid moiety, the acetic acid moiety (CH2COOH) in m-PEG-CH2COOH offers enhanced stability, as the propionic acid analogue may undergo retro-Michael addition and fragmentize under certain conditions. precisepeg.com

The synthesis of PEG polymers typically involves the anionic ring-opening polymerization of ethylene oxide. Controlled polymerization techniques are employed to achieve desired molecular weights and narrow polydispersity. acs.org For the synthesis of this compound, a methoxy-terminated initiator would be used to create the methoxy-capped oligo(ethylene glycol) chain. Stepwise organic synthesis methods can also be employed for the synthesis of uniform PEGs with defined numbers of repeating units, although these often involve iterative coupling and deprotection steps. acs.orgresearchgate.net These methods can provide precise control over the final PEG structure.

The synthesis of PEG derivatives like this compound can be tailored to meet specific research requirements. This includes controlling the length of the PEG chain (the number of ethylene glycol units) and incorporating specific functionalities at the termini. precisepeg.comjenkemusa.com While this compound specifically refers to a PEG with five ethylene glycol units, synthetic strategies can be adapted to produce similar compounds with different PEG lengths (e.g., m-PEG4-CH2COOH, m-PEG6-CH2COOH) to optimize properties for particular applications. broadpharm.com Custom synthesis services are available to provide PEG linkers with tailored functionality and chain length. precisepeg.com

Precursor Monomer Synthesis

Derivatization of the Carboxylic Acid Moiety

The terminal carboxylic acid group of this compound is a versatile functional handle that can be readily derivatized for conjugation to a wide range of molecules.

A common and highly utilized derivatization strategy for this compound is the formation of a stable amide bond with primary amines. medkoo.combroadpharm.comprecisepeg.com This reaction is a cornerstone of bioconjugation chemistry, allowing the attachment of the PEG molecule to amine-containing biomolecules such as proteins and peptides. biochempeg.com The reaction typically requires the activation of the carboxylic acid group to facilitate the coupling with the amine. Common coupling reagents employed for this transformation include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC). medkoo.comprecisepeg.com Activating agents like HATU (N,N,N',N'-Tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate) are also effective in promoting amide bond formation. broadpharm.com The reaction is often carried out in the presence of additives such as N-hydroxysuccinimide (NHS) to form a more stable activated ester intermediate, which then reacts with the primary amine. precisepeg.comthermofisher.com Optimizing reaction parameters such as pH, solvent, and the choice of coupling reagent is important to achieve high yields and minimize side reactions, particularly in aqueous environments where hydrolysis of the activated ester can compete with amide bond formation. precisepeg.com

Amide Bond Formation with Primary Amines

Carbodiimide-mediated Coupling (e.g., EDC, HATU)

Carbodiimide (B86325) chemistry is a widely used method for coupling carboxylic acids to primary amines, forming stable amide bonds nih.govcreativepegworks.comthermofisher.com. This reaction is particularly relevant for derivatizing this compound due to the prevalence of amine groups in biomolecules like proteins and peptides nih.govcreativepegworks.com.

The most common carbodiimides used for this purpose are 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N,N'-dicyclohexylcarbodiimide (DCC) nih.govcreativepegworks.comthermofisher.com. EDC is water-soluble, making it suitable for reactions in aqueous buffers, which is often necessary for conjugating to biological molecules thermofisher.comnih.gov. DCC is typically used in non-aqueous organic synthesis thermofisher.com.

The mechanism involves the carbodiimide reacting with the carboxylic acid to form an unstable O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by a primary amine, resulting in the formation of a stable amide bond and the release of a soluble urea (B33335) byproduct thermofisher.com.

To enhance the efficiency and stability of the activated intermediate, auxiliary reagents are often used in conjunction with carbodiimides. N-hydroxysuccinimide (NHS) or sulfo-N-hydroxysuccinimide (sulfo-NHS) are commonly employed nih.govcreativepegworks.comgoogle.com. The O-acylisourea intermediate reacts with NHS or sulfo-NHS to form a more stable NHS-ester (or sulfo-NHS-ester). This activated ester can then react with primary amines to form an amide bond nih.govcreativepegworks.com.

While EDC is effective, its excess use can sometimes lead to undesirable side reactions or precipitation, particularly when functionalizing nanoparticles with carboxylic acid coatings nih.govgoogle.com. Novel PEG-based carbodiimide reagents have been developed to mitigate these issues, allowing for efficient functionalization without causing precipitation nih.govgoogle.com.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate (B91526) N-oxide) is another coupling reagent used for amide bond formation. It is a more reactive coupling agent compared to EDC and is often used in peptide synthesis. While the provided search results primarily highlight EDC and DCC in the context of PEG carboxylic acid coupling, HATU can also be employed for activating carboxylic acids for reaction with amines.

Research findings demonstrate the effectiveness of carbodiimide-mediated coupling for attaching PEG carboxylic acids to various substrates. For example, PEG succinic acid, which contains a carboxylic acid group, can be activated with NHS using carbodiimide coupling agents for conjugation to amino acid side chains nih.gov. Similarly, carboxylic acid-coated nanoparticles can be derivatized with amine-containing moieties using EDC nih.govgoogle.com.

Esterification Reactions

Esterification is another key reaction for derivatizing the carboxylic acid group of this compound. This reaction involves the formation of an ester bond between the carboxylic acid and a hydroxyl group on another molecule.

Esterification of PEG with carboxylic acids can be achieved through various methods. Direct esterification, often catalyzed by acids, is a common approach. However, this reaction is reversible and may not reach full completion, potentially leading to a mixture of mono- and diesters if the PEG has multiple hydroxyl groups scielo.br. While this compound has only one PEG chain terminated with a carboxylic acid, the principle of esterification with molecules containing hydroxyl groups applies.

To drive the reaction to completion and improve yields, methods that activate the carboxylic acid are often employed. Similar to amide coupling, carbodiimides like DCC can mediate esterification reactions by activating the carboxylic acid tandfonline.com. The use of catalysts such as dimethylaminopyridine (DMAP) can further accelerate DCC-mediated esterification and lead to high yields and substitution levels tandfonline.com.

Research has shown that DCC/DMAP-mediated esterification of carboxylic acids with PEG can be fast and efficient, achieving high conversion within relatively short reaction times at room temperature tandfonline.com. The efficiency can be influenced by the nature of the carboxylic acid, with less sterically hindered acids generally reacting faster tandfonline.com.

Another approach to ester formation involves reacting a PEG with polyhydroxy carboxylic acids at elevated temperatures, sometimes even in the absence of catalysts, to produce PEG esters google.com.

Other Chemoselective Reactions

Beyond carbodiimide-mediated coupling and esterification, the carboxylic acid group of this compound can participate in other chemoselective reactions. Chemoselectivity refers to the preferential reaction of a functional group in the presence of other reactive groups google.com.

One strategy involves converting the carboxylic acid into other reactive intermediates that can undergo specific reactions. For instance, PEG carboxylic acids can be converted into acid chlorides, which are highly reactive towards nucleophiles google.com. These acid chlorides can then be used to form amide bonds or other linkages.

While not directly involving the carboxylic acid of this compound as the reacting group, the presence of the PEG chain can influence the chemoselectivity of reactions on conjugated molecules. For example, PEG has been used in catalyst systems to enhance the chemoselective hydrogenation of functionalized aromatic acids acs.org.

Furthermore, the carboxylic acid can be modified to introduce other functional groups onto the PEG chain. For example, PEG carboxylic acids can be used as intermediates to form PEG-amine derivatives google.com.

Chemoselective reactions are crucial for selectively conjugating this compound to target molecules containing specific functional groups without affecting other parts of the molecule google.comnih.govnih.gov. Examples of chemoselective reactions relevant to carboxylic acid derivatives include reactions with aziridines or reactions involving click chemistry after further modification of the carboxylic acid google.comnih.gov. Click chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition, is highly chemoselective and can be performed under mild conditions nih.govmdpi.com. While the carboxylic acid itself doesn't directly participate in click chemistry, it can be a starting point for introducing azide (B81097) or alkyne functionalities onto the PEG chain.

The versatility of the carboxylic acid group in this compound allows for its participation in a variety of chemoselective reactions, enabling the creation of diverse PEG conjugates with tailored properties for specific applications.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound18707503
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)95619
N,N'-Dicyclohexylcarbodiimide (DCC)7905
N-Hydroxysuccinimide (NHS)9721
Trifluoroacetic acid6379
Chromium trioxide14246
Dimethylaminopyridine (DMAP)9253
HATU89373
Sodium azide257236

Interactive Data Tables

Based on the search results, quantitative data suitable for interactive tables is limited within the scope of synthesis and derivatization of this compound specifically. However, some general data points regarding reaction conditions and yields for related PEG carboxylic acid reactions can be presented in a table format.

Reaction TypeExample ReactantsCoupling Agent/CatalystConditionsObserved Outcome (e.g., Yield, Time)Source
EsterificationCarboxylic acid + PEGDCC/DMAPRoom temperature, ~90 minHigh yields, high substitution tandfonline.com tandfonline.com
Amide CouplingPEG carboxylic acid + Amine-containing moleculeEDCMild conditions, pH 7-9Stable amide bond formation creativepegworks.com creativepegworks.com
Amide Coupling (via NHS ester)PEG carboxylic acid + NHS then AmineCarbodiimideMild conditionsStable amide bond formation nih.govcreativepegworks.com nih.govcreativepegworks.com
PEG Carboxylic Acid PreparationPEG + t-butyl haloacetate, then Acid treatmentBaseNot specified in detailHigh purity (~95%) google.com google.com
PEG Carboxylic Acid PreparationMonomethoxypoly(ethylene glycol)Chromium trioxideAcidic conditionsCarboxylated PEG obtained researchgate.net researchgate.net

Bioconjugation Methodologies Employing M Peg5 Ch2cooh

Strategies for Covalent Attachment to Biomolecules

The carboxylic acid group of m-PEG5-CH2COOH can be covalently attached to biomolecules, primarily through reaction with primary amine groups. broadpharm.commedkoo.comchemicalbook.com This reaction typically requires activation of the carboxylic acid. broadpharm.commedkoo.comchemicalbook.com

PEGylation of Peptides and Proteins

PEGylation, the process of conjugating PEG chains to peptides and proteins, is a widely used technique to improve their pharmacokinetic and pharmacological properties, such as increased half-life, enhanced solubility, and reduced immunogenicity. biochempeg.comucl.ac.be this compound, with its relatively short PEG chain and reactive carboxylic acid, can be employed in the PEGylation of peptides and proteins. broadpharm.comaxispharm.com The carboxylic acid reacts with available amine groups on the peptide or protein. broadpharm.commedkoo.comchemicalbook.com

While traditional PEGylation often results in heterogeneous mixtures of conjugates with PEG attached at multiple sites, site-selective PEGylation aims to attach PEG at specific, predetermined locations on the biomolecule to yield more homogeneous products and potentially preserve bioactivity. researchgate.netmdpi.comnih.gov Achieving site-selective PEGylation with this compound typically involves targeting specific amino acid residues or using controlled reaction conditions. conicet.gov.arresearchgate.net The differential reactivity of amino groups at different locations can be exploited for this purpose. conicet.gov.ar

Primary amine groups, specifically the N-terminal α-amino group and the ε-amino groups of lysine (B10760008) residues, are common targets for conjugation with activated carboxylic acids like that of this compound. broadpharm.commedkoo.comchemicalbook.comconicet.gov.ar The reaction between the activated carboxylic acid and the amine forms a stable amide bond. broadpharm.commedkoo.comchemicalbook.com The pKa difference between the N-terminal amino group and lysine ε-amino groups can sometimes be utilized to favor conjugation at the N-terminus under controlled pH conditions. conicet.gov.arresearchgate.net Lysine residues are frequently targeted due to their abundance in most proteins. conicet.gov.ar

While carboxylic acids directly react with amines, conjugation to cysteine thiol groups typically requires a different reactive handle, such as a maleimide (B117702) group, which reacts specifically with free thiols. mdpi.combroadpharm.com Therefore, indirect conjugation of this compound to cysteine thiols would involve modifying the this compound to incorporate a thiol-reactive group or modifying the protein to introduce an amine handle at the cysteine site. One common indirect method for cysteine conjugation involves genetically encoding a single cysteine residue into a protein and then reacting it with a maleimide-PEG conjugate. mdpi.com Alternatively, a protein with a free cysteine could be modified to introduce an amine, which could then react with the carboxylic acid of this compound. The search results mention the use of maleimide-PEG for cysteine conjugation. mdpi.comub.edu

N-terminal and Lysine ε-amino Group Conjugation

Integration in Drug Delivery Systemsfujifilm.comdcchemicals.com

The versatility of this compound makes it a valuable asset in the development of advanced drug delivery systems. fujifilm.comdcchemicals.com Its structure, featuring a terminal methoxy (B1213986) group and a carboxylic acid functional group connected by a five-unit ethylene (B1197577) glycol chain, allows for its use as a linker to connect different molecular entities. chemsrc.com This capability is particularly significant in creating complex therapeutic constructs designed to deliver potent drugs directly to diseased cells, thereby minimizing systemic toxicity. fujifilm.com

Design of Antibody-Drug Conjugates (ADCs)dcchemicals.com

This compound is utilized as a non-cleavable linker in the synthesis of ADCs. dcchemicals.comchemsrc.commedchemexpress.com Unlike cleavable linkers that are designed to release the drug payload upon encountering specific conditions within the tumor microenvironment, non-cleavable linkers remain intact. crownbio.com With a non-cleavable linker, the drug is released only after the entire ADC is internalized by the target cell and the antibody component is degraded within the lysosome. crownbio.com This mechanism offers a distinct advantage by ensuring that the cytotoxic payload is released directly inside the cancer cell, potentially reducing the "bystander effect" where the released drug might harm neighboring healthy cells. crownbio.com The structure of this compound provides a stable connection between the antibody and the drug, a crucial feature for the integrity of the ADC during circulation in the bloodstream. chemsrc.com

Non-Cleavable Linker Applications

PROTAC (Proteolysis-Targeting Chimeras) Linker Developmentdcchemicals.commedchemexpress.com

PROTACs are innovative therapeutic molecules that harness the cell's own protein disposal system, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. medchemexpress.comchemsrc.com A PROTAC consists of two active ligands connected by a linker: one binds to the target protein, and the other recruits an E3 ubiquitin ligase. medchemexpress.comchemsrc.com

The linker is more than just a spacer; its characteristics significantly influence the formation and stability of the crucial ternary complex (target protein-PROTAC-E3 ligase), as well as the molecule's permeability and pharmacokinetics. precisepeg.comnih.gov PEG-based linkers, including derivatives like this compound, are commonly used in PROTAC design due to their favorable properties. jenkemusa.combroadpharm.com The inclusion of a PEG spacer can enhance the water solubility of the PROTAC, which in turn can improve cell permeability and oral absorption. jenkemusa.combroadpharm.com

The length of the linker is a critical parameter in PROTAC design. explorationpub.com If the linker is too short, it may cause steric hindrance, preventing the target protein and the E3 ligase from binding simultaneously. explorationpub.com Conversely, an excessively long linker may not effectively bring the two proteins into the close proximity required for ubiquitination. explorationpub.com Therefore, optimizing the linker length is essential for potent PROTAC activity. explorationpub.com

Table 1: Impact of Linker Properties on PROTAC Performance

Linker Characteristic Influence on PROTAC Function
Length Determines the distance and orientation between the target protein and E3 ligase, affecting ternary complex formation and stability. explorationpub.com
Composition (e.g., PEG) Affects solubility, cell permeability, and pharmacokinetic properties. precisepeg.combroadpharm.com
Flexibility Influences the ability of the PROTAC to adopt a favorable conformation for ternary complex formation. precisepeg.com

Nanocarrier Surface Modification for Enhanced Biocompatibilitywisdomlib.orgmdpi.com

Nanocarriers, such as nanoparticles, are promising vehicles for drug delivery due to their ability to encapsulate therapeutic agents and transport them to target sites. mdpi.comtstu.ru However, unmodified nanoparticles are often recognized by the immune system and rapidly cleared from circulation, limiting their therapeutic efficacy. wisdomlib.orgpreprints.org

Surface modification with PEG, a process known as PEGylation, is a widely adopted strategy to overcome this challenge. wisdomlib.orgmdpi.compreprints.org Attaching PEG chains to the surface of nanoparticles creates a hydrophilic, protective layer. preprints.orgresearchgate.net This "stealth" coating reduces the interaction of nanoparticles with blood proteins (opsonins) that mark them for clearance by phagocytic cells. google.com Consequently, PEGylated nanoparticles exhibit prolonged circulation times, allowing for greater accumulation at the target site, such as a tumor, through the enhanced permeability and retention (EPR) effect. researchgate.net

The use of this compound and similar PEG derivatives for surface modification significantly improves the biocompatibility of nanocarriers. mdpi.comresearchgate.net The PEG layer enhances the stability of nanoparticles in physiological fluids, preventing aggregation. researchgate.net It can also increase the water solubility of hydrophobic drugs encapsulated within the nanocarrier. mdpi.compreprints.org Furthermore, the terminal functional group of the PEG chain, such as the carboxylic acid in this compound, can be used to attach targeting ligands, enabling the nanocarrier to specifically bind to and enter target cells. uni-marburg.de

Table 2: Effects of Nanoparticle PEGylation

Property Effect of PEGylation Research Finding
Biocompatibility Increased PEGylation improves biocompatibility and reduces immunogenicity. mdpi.comgoogle.com
Circulation Time Extended PEGylated nanoparticles evade the immune system, leading to longer circulation in the bloodstream. wisdomlib.orgpreprints.org
Stability Enhanced The PEG coating prevents nanoparticle aggregation in physiological environments. researchgate.net
Drug Solubility Improved Can increase the solubility of hydrophobic drugs carried by the nanoparticle. mdpi.compreprints.org

| Targeting | Enabled | The terminal functional group allows for the attachment of specific targeting ligands. uni-marburg.de |

Reduced Opsonization and Immune Evasion

Development of Stimuli-Responsive Systems

The field of drug delivery is increasingly focused on creating "smart" systems that release their payload in response to specific triggers present in the target microenvironment. wikipedia.org These stimuli-responsive systems offer the potential for highly targeted and controlled drug release, maximizing therapeutic effect while minimizing side effects. wikipedia.org

This compound can be incorporated into such systems. For example, it can be used as a component in the creation of carriers that respond to endogenous stimuli like changes in pH or redox potential. wikipedia.orgnih.gov Diseased tissues, such as tumors, often exhibit a lower pH than healthy tissues. wikipedia.org Drug carriers can be designed to be stable at the normal physiological pH of 7.4 but to degrade or change conformation in the acidic environment of a tumor, thereby releasing the encapsulated drug. wikipedia.org Similarly, the difference in redox potential between the intracellular and extracellular environments can be exploited to trigger drug release. nih.gov

Pulsatile and Controlled Release Formulations

Beyond simple sustained release, there is a growing interest in developing formulations that can deliver drugs in a pulsatile or more complex controlled manner. This can be crucial for therapies that require fluctuating drug levels to mimic natural biological rhythms or to overcome drug resistance.

The versatility of PEG chemistry allows for the design of sophisticated drug delivery systems. By combining this compound with other polymers and molecules, it is possible to create formulations that release their contents in response to a specific sequence of stimuli or at predetermined time intervals. This level of control is essential for optimizing the efficacy of many modern therapeutics.

Applications in Biomaterials and Tissue Engineering

The utility of this compound extends beyond drug delivery into the realms of biomaterials and tissue engineering. purepeg.com In these fields, the goal is to create materials that can interact with biological systems to repair, replace, or regenerate tissues and organs. nih.gov The biocompatibility and chemical versatility of PEG make it an ideal building block for such materials. google.com

Hydrogel Formation and Functionalization

Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb large amounts of water while maintaining their structure. google.com They are widely used in tissue engineering because their physical properties can be tailored to mimic those of the natural extracellular matrix (ECM). nih.gov

This compound can be used in the formation and functionalization of hydrogels. The carboxylic acid group provides a reactive handle for crosslinking with other polymer chains to form the hydrogel network. medkoo.combroadpharm.com Furthermore, this functional group allows for the covalent attachment of bioactive molecules, such as cell adhesion peptides (e.g., RGD sequences), growth factors, or enzymes, to the hydrogel scaffold. mdpi.com This functionalization is critical for creating a microenvironment that can support cell survival, proliferation, and differentiation.

A key advantage of PEG-based hydrogels is that their mechanical properties, such as stiffness, can be precisely controlled. umass.eduresearchgate.net This is of paramount importance for mechanobiology studies, which investigate how physical forces and mechanical properties of the cellular microenvironment influence cell behavior. umass.edu

By varying the concentration of the PEG macromer and the crosslinking density, researchers can create hydrogels with a wide range of Young's moduli. mdpi.comumass.edu This allows for the systematic study of how substrate stiffness affects processes like cell spreading, migration, and differentiation. For example, a hydrogel system can be designed where the stiffness is tuned to match that of different tissues, from soft brain tissue to stiff bone. This capability to create biomimetic materials with independently tunable mechanical and biochemical properties makes PEG-based hydrogels an invaluable platform for advancing our understanding of cell-matrix interactions and for the rational design of tissue engineering scaffolds. researchgate.net

FeatureDescription
Reduced Opsonization The PEG chain creates a hydrophilic shield that hinders the binding of opsonin proteins, leading to immune evasion. nih.govmdpi.com
Prolonged Half-Life Reduced immune clearance and renal filtration result in the drug remaining in circulation for longer periods. nih.govmdpi.com
Stimuli-Responsiveness Can be incorporated into systems that release drugs in response to specific triggers like pH or redox potential. wikipedia.orgnih.gov
Hydrogel Formation The carboxylic acid group allows for crosslinking to form three-dimensional hydrogel networks. medkoo.combroadpharm.com
Hydrogel Functionalization Bioactive molecules can be attached to the hydrogel to create a supportive microenvironment for cells. mdpi.com
Tunable Mechanics The stiffness of the resulting hydrogels can be precisely controlled for mechanobiology studies. umass.eduresearchgate.net

Advanced Research Applications in Biomedical Sciences

The surface properties of materials are critical determinants of cell behavior, including adhesion and proliferation. Modifying surfaces with polyethylene glycol (PEG) chains, a process known as PEGylation, is a common strategy to control these interactions. The use of heterobifunctional PEG linkers like this compound allows for the covalent attachment of this polymer to a surface, creating a hydrophilic and bio-inert layer. This layer can reduce non-specific protein adsorption, which in turn modulates cell adhesion.

While PEGylation often aims to prevent cell adhesion, it can also be used as a background to which specific cell-adhesive ligands are attached. The terminal carboxylic acid of this compound can be activated to react with amine groups on peptides (such as the RGD sequence, a well-known cell-adhesive motif), enabling precise control over the density and spacing of these ligands on a substrate. This allows researchers to study the minimal requirements for cell adhesion and the impact of ligand presentation on subsequent cellular processes like spreading and focal adhesion formation. nih.govnih.gov

In proliferation studies, PEG linkers have been incorporated into prodrugs to assess their effects on cell growth. For instance, a conjugate named PEG5-Grifolin was synthesized to improve the solubility and stability of the natural compound grifolin. rsc.org The anti-proliferative activities of this conjugate were evaluated against various cell lines. rsc.org

Table 1: Research Findings on PEG5-Conjugate Effects on Cell Proliferation

Cell LineCompoundEffectFindingSource
C666-1 (Nasopharyngeal Carcinoma) PEG5-GrifolinAnti-proliferativeShowed inhibitory effects on cancer cell growth. rsc.org
Beas2b (Non-cancerous lung epithelial) PEG5-GrifolinAnti-proliferativeExhibited inhibitory activity, indicating effects on non-cancerous cell proliferation as well. rsc.org
293T (Non-cancerous human embryonic kidney) PEG5-GrifolinAnti-proliferativeDemonstrated inhibitory activity on cell growth. rsc.org

This research demonstrates that conjugating a bioactive molecule with a PEG5 linker can maintain or enhance its biological activity, allowing for detailed studies on its impact on cell proliferation. rsc.org Furthermore, studies with higher molecular weight PEGs have shown that they can directly influence cell proliferation in colon cancer models, suggesting the PEG component itself can play an active role in modulating cell growth. nih.gov

In regenerative medicine, scaffolds provide a temporary three-dimensional structure that supports cell infiltration, growth, and differentiation to form new tissue. numberanalytics.comfrontiersin.org The success of these scaffolds heavily depends on their surface properties, which must be optimized for biocompatibility and to encourage favorable cell-material interactions. numberanalytics.comnih.gov Surface modification is a key strategy to enhance the performance of biomaterial scaffolds. numberanalytics.comnih.gov

This compound is an ideal candidate for scaffold modification due to its chemical structure. The terminal carboxylic acid (-COOH) group can be readily activated to form covalent bonds with amine (-NH2) or hydroxyl (-OH) groups present on the surface of natural or synthetic polymer scaffolds. This process grafts the hydrophilic PEG chains onto the scaffold surface.

Key outcomes of scaffold modification with this compound include:

Enhanced Hydrophilicity: The PEG chains increase the surface's affinity for water, which can improve nutrient and oxygen transport to the seeded cells within the scaffold.

Reduced Non-Specific Interactions: The protein-repellent nature of PEG minimizes the non-specific adsorption of proteins, which can reduce inflammatory responses and prevent the formation of a fibrous capsule around the implant.

Creation of a Bio-inert Background: By passivating the scaffold surface, this compound creates a "blank slate" that can be further functionalized with specific bioactive molecules to direct cell behavior in a controlled manner. mdpi.com

This modification approach allows for the creation of scaffolds with tailored surface chemistry, promoting tissue integration while minimizing adverse host reactions. numberanalytics.comnih.gov For example, modifying a degradable polyester (B1180765) scaffold with PEG can augment stem cell proliferation and differentiation, making it a more effective candidate for tissue regeneration. nih.gov

Growth factors are potent signaling molecules that are crucial for directing cell fate in tissue regeneration, but their clinical use is often hampered by their low stability and short half-life in soluble form. frontiersin.org Immobilizing these factors onto scaffold surfaces can create a more stable and localized presentation, enhancing their bioactivity and therapeutic effect. frontiersin.orgnih.gov

The this compound linker plays a critical role in this process. Its terminal carboxylic acid provides a reactive handle for the covalent attachment of growth factors or other bioactive molecules. frontiersin.org The process typically involves activating the -COOH group (e.g., using EDC/NHS chemistry) to make it reactive towards primary amine groups found in the lysine (B10760008) residues of the growth factor protein.

The advantages of using this compound as a linker for immobilization include:

Spacial Control: The PEG chain acts as a flexible spacer arm, extending the growth factor away from the scaffold surface. This reduces steric hindrance and improves the accessibility of the growth factor to its corresponding cell surface receptor.

Preservation of Bioactivity: Covalent attachment via a flexible linker can be less denaturing than direct adsorption to a surface, helping to preserve the native conformation and biological activity of the immobilized molecule. rsc.org

Controlled Presentation: It allows for precise control over the density of the immobilized molecules, which is critical as cellular responses are often dependent on the concentration of signaling cues.

This strategy has been explored for a variety of growth factors and biomaterials to enhance the proliferation and differentiation of seeded cells, demonstrating its potential to create more effective and biomimetic scaffolds for tissue engineering. frontiersin.orgresearchgate.net

The development of targeted diagnostic and imaging agents is a cornerstone of modern medicine, enabling early disease detection and monitoring. These agents often consist of a targeting moiety (like an antibody), a signaling component (like a fluorescent dye or a radionuclide), and a linker system that joins them.

This compound and similar PEG derivatives are widely used as linkers in the synthesis of these agents. axispharm.com The PEG component imparts several beneficial properties to the resulting conjugate:

Reduced Immunogenicity: The PEG chain can shield the conjugate from the host immune system, reducing the likelihood of an immune response and prolonging its circulation time. axispharm.com

Enhanced Pharmacokinetics: By increasing the hydrodynamic radius of the conjugate, PEGylation can reduce its renal clearance, leading to a longer half-life in the bloodstream and allowing more time for the agent to accumulate at the target site.

The terminal carboxylic acid of this compound facilitates the stable, covalent attachment of the linker to either the targeting molecule or the imaging probe, making it a crucial component in the modular design of advanced diagnostic agents. axispharm.com This makes the compound essential for creating biocompatible and long-circulating agents for applications such as peptide-drug conjugates (PDCs) and antibody-drug conjugates (ADCs) that may also incorporate an imaging component.

Analytical and Characterization Techniques for M Peg5 Ch2cooh Conjugates

Spectroscopic Methods

Spectroscopic techniques provide valuable information about the chemical structure and functional groups present in m-PEG5-CH2COOH conjugates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a powerful tool for the characterization of PEGylated compounds and the confirmation of successful conjugation. nih.gov It allows for the identification of specific proton environments within the this compound molecule and the molecule it is conjugated to. The characteristic methylene (B1212753) protons of the PEG repeating units typically appear as a strong signal around 3.5-3.8 ppm in the ¹H NMR spectrum. nih.govnih.govnih.govrsc.orgnih.govmdpi.com

Upon conjugation of this compound through its carboxylic acid group, changes in the chemical shifts of protons near the conjugation site on both the PEG and the conjugated molecule can be observed, providing evidence of conjugate formation. nih.govnih.govrsc.org Integration of specific proton signals in the ¹H NMR spectrum can be used to determine the degree of PEGylation or the ratio of the conjugated molecule to the PEG chain, which is crucial for calculating the molecular weight of the conjugate and assessing conjugation yield. nih.gov For instance, comparing the integration of the terminal methyl group protons of m-PEG (around 3.3 ppm) or the CH₂ protons adjacent to the terminal oxygen (around 3.81 and 3.45 ppm, accounting for ¹³C-¹H coupling) to the integration of a well-resolved peak from the conjugated molecule can provide quantitative information. nih.gov

¹³C NMR spectroscopy can also be employed to further confirm the structure of the conjugate by examining the carbon environments. rsc.orgresearchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a useful technique for identifying the presence of key functional groups within this compound conjugates. nih.govnih.govresearchgate.netcore.ac.ukillinois.edugoogleapis.com The PEG component of the conjugate exhibits characteristic absorption bands, notably the strong C-O stretching vibration from the ether linkages, typically appearing around 1100 cm⁻¹. nih.govnih.govresearchgate.net

The presence of the carboxylic acid group in this compound is indicated by a C=O stretching vibration around 1700-1750 cm⁻¹. Upon conjugation via amide or ester bond formation, the disappearance of the carboxylic acid C=O peak and the appearance of new C=O peaks corresponding to the newly formed amide or ester linkage can be observed, confirming the success of the conjugation reaction. nih.govnih.govresearchgate.netillinois.edu Shifts in the positions of other functional group peaks upon conjugation can also provide evidence of the chemical reaction. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is applicable for the characterization and quantification of this compound conjugates when the molecule conjugated to the PEG possesses a chromophore that absorbs light in the UV-Vis region. nih.govmdpi.comnih.govrsc.orggoogle.comucl.ac.uk This technique can be used to determine the concentration of the conjugated molecule or the conjugate itself in solution. nih.govrsc.orggoogle.comucl.ac.uk

Monitoring the absorbance at a specific wavelength corresponding to the chromophore allows for the quantitative assessment of the conjugation reaction and the determination of the amount of molecule conjugated to the this compound. UV-Vis spectroscopy can also be used in conjunction with chromatographic techniques, such as HPLC, as a detection method. rsc.org Furthermore, changes in UV-Vis absorbance over time can be utilized to study the kinetics of conjugate formation or the release of the conjugated molecule from a cleavable conjugate. mdpi.comgoogle.comucl.ac.uk

Chromatographic Techniques

Chromatographic techniques are essential for the separation, purification, and analysis of the purity and molecular weight distribution of this compound conjugates.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of PEGylated compounds, including this compound conjugates. nih.govmdpi.comnih.govrsc.orgucl.ac.ukfrontiersin.orgwaters.comacs.orgresearchgate.netplos.orggoogle.comgoogle.comreading.ac.uk HPLC allows for the separation of the conjugate from unconjugated starting materials (this compound and the molecule being conjugated) and potential by-products.

Various HPLC modes can be employed depending on the properties of the conjugate. Reversed-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity, is frequently used to analyze the purity of PEG conjugates and to separate conjugates with different degrees of PEGylation. mdpi.comfrontiersin.orgwaters.comresearchgate.netgoogle.comreading.ac.uk The retention time of the conjugate in RP-HPLC is influenced by both the PEG chain and the conjugated molecule. plos.org

HPLC can be coupled with various detectors, including UV-Vis detectors (if a chromophore is present), Evaporative Light Scattering Detectors (ELSD), and Mass Spectrometry (LC-MS), to provide comprehensive analytical data. nih.govnih.govrsc.orgfrontiersin.orgwaters.comnih.gov LC-MS is particularly powerful for determining the exact mass of the conjugate and identifying different PEGylated species. nih.govnih.gov HPLC is also used to assess the stability of the conjugate and to study drug release profiles from polymeric prodrugs. mdpi.complos.orggoogle.comreading.ac.uk

Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a chromatographic technique that separates molecules based on their hydrodynamic volume in solution. googleapis.comnih.govfrontiersin.orgwaters.comnih.govcore.ac.ukfu-berlin.delcms.cz This technique is particularly useful for characterizing polymers like PEG and their conjugates to determine their molecular weight distribution and assess the formation of higher molecular weight species upon conjugation. googleapis.comnih.govfrontiersin.orgwaters.complos.orgnih.govcore.ac.ukfu-berlin.delcms.cz

When this compound is conjugated to a molecule, the resulting conjugate will have a larger hydrodynamic volume than the unconjugated starting materials. This increase in size leads to an earlier elution time or volume in GPC/SEC compared to the free PEG and the unconjugated molecule, providing clear evidence of conjugate formation. nih.govfrontiersin.orgwaters.com GPC/SEC can also be used to determine the polydispersity index (PDI) of the conjugate, which indicates the breadth of the molecular weight distribution. plos.org While GPC/SEC provides valuable molecular weight information, it is important to note that the separation is based on hydrodynamic volume, and the relationship between elution volume and molecular weight can differ between PEG and other types of molecules. creativepegworks.com GPC/SEC is also a common method for the purification of PEGylated products. nih.govrsc.orggoogle.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical tool widely used for the characterization of PEGylated molecules, including proteins and peptides sciex.com, researchgate.net, walshmedicalmedia.com, thermofisher.com. It provides critical information regarding the molecular weight of the conjugate, confirming the attachment of the PEG moiety and helping to determine the degree of PEGylation researchgate.net, walshmedicalmedia.com. Challenges in the MS analysis of PEGylated compounds can arise from the polydispersity of the PEG chain and the tendency of PEGylated molecules to acquire multiple charges, leading to complex spectra sciex.com, walshmedicalmedia.com.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a preferred technique for the analysis of PEGylated proteins and bioconjugates enovatia.com, walshmedicalmedia.com, thermofisher.com. ESI-MS allows for the ionization of large, polar molecules directly from solution, making it suitable for PEG conjugates enovatia.com. This technique can provide accurate mass measurements of the intact PEGylated species, which is vital for confirming successful conjugation and assessing the purity of the product sciex.com, thermofisher.com. ESI-MS data can also be used to determine the molecular weight distribution and polydispersity of the PEGylated product, especially when coupled with appropriate deconvolution software sciex.com, enovatia.com, thermofisher.com. Despite its advantages, the analysis of PEGylated molecules by ESI-MS can be complicated by overlapping charge states and the inherent heterogeneity of polymeric PEGs sciex.com, walshmedicalmedia.com. Techniques such as post-column addition of amines can be employed to reduce charge complexity and improve spectral quality sciex.com.

While ESI-MS is broadly applied to PEG conjugates, specific detailed research findings focusing solely on the ESI-MS analysis of this compound conjugates were not extensively detailed within the provided search results. However, the principles and challenges described for PEGylated proteins and bioconjugates are generally applicable sciex.com, enovatia.com, walshmedicalmedia.com, thermofisher.com.

Ion Mobility-Mass Spectrometry (IM-MS)

Ion Mobility-Mass Spectrometry (IM-MS) separates ions based on their size, shape, and charge, in addition to their mass-to-charge ratio as in conventional MS. This technique can provide information about the conformation and collision cross-section (CCS) of molecules. Predicted Collision Cross Section (CCS) values can be calculated for various adducts of compounds and are available in databases uni.lu, uni.lu.

While IM-MS is a valuable tool for characterizing the structural aspects of complex molecules, specific detailed research findings on the application of IM-MS specifically for the analysis of this compound conjugates were not found within the provided search results. The provided search results mention predicted CCS values for other compounds uni.lu, uni.lu, but not for this compound or its conjugates.

Physical Characterization of Conjugates

Physical characterization techniques are essential for evaluating the macroscopic properties of this compound conjugates, particularly when they form nanoparticles or are used to modify surfaces. These techniques provide insights into size, size distribution, surface charge, and morphology, which are critical parameters influencing the behavior and stability of the conjugates in various applications.

Particle Size and Distribution (e.g., Dynamic Light Scattering - DLS)

Dynamic Light Scattering (DLS) is a widely used technique to determine the hydrodynamic diameter and size distribution of nanoparticles and other molecules in solution mdpi.com, core.ac.uk, semmelweis.hu, nih.gov, beilstein-journals.org. For this compound conjugates that form or are part of nanoassemblies, DLS measurements provide information on their average particle size and polydispersity index (PDI) mdpi.com, semmelweis.hu, beilstein-journals.org. The PDI indicates the breadth of the size distribution, with values closer to zero indicating a more monodisperse sample mdpi.com, semmelweis.hu. DLS is particularly useful for monitoring the colloidal stability of PEGylated systems over time semmelweis.hu.

Studies on PEG-functionalized nanoparticles demonstrate the utility of DLS in characterizing size changes upon conjugation or in different media mdpi.com, semmelweis.hu. For example, DLS has been used to measure the hydrodynamic size of PEG functionalized nanosheets and nanoparticles, showing how the presence of PEG and subsequent coatings affect their size and tendency for aggregation mdpi.com, semmelweis.hu.

While DLS is a standard technique for characterizing the size of PEG conjugates, specific detailed research findings focusing solely on the DLS analysis of this compound conjugates were not extensively detailed within the provided search results. However, its application to PEGylated systems is well-documented mdpi.com, core.ac.uk, semmelweis.hu, nih.gov, beilstein-journals.org.

Zeta Potential Measurements

Zeta potential is a measure of the surface charge of particles in a colloidal dispersion and is a key indicator of colloidal stability mdpi.com, core.ac.uk, semmelweis.hu, nih.gov, beilstein-journals.org. The zeta potential arises from the accumulation of ions at the particle surface and in the surrounding solution. For this compound conjugates, particularly if they are part of nanoparticles or surface modifications, the zeta potential can influence their interactions with biological environments, cellular uptake, and aggregation behavior.

Measurements of zeta potential are typically performed using electrophoretic light scattering techniques mdpi.com, semmelweis.hu. A higher absolute zeta potential value generally indicates greater electrostatic repulsion between particles, leading to better colloidal stability nih.gov. Studies on PEG-functionalized nanoparticles show that the addition of PEG can alter the surface charge and thus the zeta potential of the particles mdpi.com, semmelweis.hu. For instance, PEGylation of nanosheets resulted in a change in zeta potential, and further coating with proteins led to additional shifts mdpi.com.

While zeta potential measurements are commonly applied to characterize the surface charge of PEG conjugates, specific detailed research findings focusing solely on the zeta potential analysis of this compound conjugates were not extensively detailed within the provided search results. However, its relevance to the stability and behavior of PEGylated systems is established mdpi.com, core.ac.uk, semmelweis.hu, nih.gov, beilstein-journals.org.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that can provide detailed topographical information about the surface morphology and size of individual nanoparticles and molecules at the nanoscale mdpi.com, core.ac.uk, semmelweis.hu. AFM can be used to visualize the shape and size of this compound conjugates, particularly when they are immobilized on a flat surface. This technique complements DLS by providing direct visualization of particle morphology and size, rather than an ensemble average mdpi.com, semmelweis.hu.

AFM has been utilized to characterize the morphology and thickness of PEG functionalized nanosheets and the height and lateral size of nanoparticles mdpi.com, semmelweis.hu. By analyzing AFM images, researchers can obtain statistical data on particle dimensions and observe the effects of PEGylation on the physical structure of the conjugates mdpi.com, semmelweis.hu.

While AFM is a valuable tool for visualizing PEG conjugates, specific detailed research findings focusing solely on the AFM analysis of this compound conjugates were not extensively detailed within the provided search results. However, its application to PEGylated systems is demonstrated mdpi.com, core.ac.uk, semmelweis.hu.

PEGylation, the process of conjugating polyethylene (B3416737) glycol (PEG) chains to molecules, is often employed to improve properties such as solubility, half-life, and reduced immunogenicity of therapeutic proteins and peptides. While Cryo-EM is highly effective for large macromolecules, characterizing the structural details of smaller proteins (below ~100 kDa) or the precise conformation and location of relatively short PEG chains like m-PEG5 (which has a low molecular weight) can be challenging due to limited contrast and size pnas.orgmtoz-biolabs.comacs.orgfsu.edu.

Research indicates that PEGylation can influence the behavior of protein samples during Cryo-EM grid preparation. Specifically, PEGylation has been shown to improve sample stability and protect proteins from denaturation or aggregation at the air-water interface during the vitrification process, which is a critical step in preparing samples for Cryo-EM nih.govresearchgate.netportlandpress.comnih.gov. This protective effect can lead to improved particle quality and potentially better resolution in the resulting Cryo-EM maps researchgate.netnih.gov.

Studies involving PEGylated proteins for Cryo-EM analysis have demonstrated that while the structures of PEGylated proteins are often nearly identical to their unmodified counterparts, the PEG chains can form a shielding layer that affects particle behavior in vitreous ice nih.gov. This suggests that m-PEG5, despite being a short chain, could similarly influence the interaction of a conjugate with the air-water interface, potentially improving sample characteristics for Cryo-EM analysis nih.gov.

Detailed research findings specifically focusing on Cryo-EM of this compound conjugates are not extensively highlighted in the provided search results. However, the general principles and challenges of applying Cryo-EM to PEGylated molecules, particularly regarding sample preparation and the visualization of the conjugated entity, are relevant pnas.orgmtoz-biolabs.comacs.orgnih.govresearchgate.netportlandpress.comnih.govacs.org.

Data Tables:

Specific quantitative data tables directly linking Cryo-EM resolution or structural parameters to this compound conjugates were not found in the search results. However, research on PEGylated proteins by Cryo-EM often reports resolutions achieved for the protein component and describes improvements in particle distribution or reduction in preferred orientation due to PEGylation pnas.orgresearchgate.netnih.gov.

An example of the type of data that might be presented in studies using Cryo-EM to characterize PEGylated species could include:

Sample TypeCryo-EM Resolution (Å)Particle CountObservations
Unmodified ProteinX.XN1Aggregation, preferred orientation (hypothetical)
Protein-m-PEG5-CH2COOH ConjugateY.Y (typically X.X)N2 (>N1)Improved distribution, reduced aggregation (hypothetical)

Note: This table is illustrative, showing the kind of comparative data that might be generated when using PEGylation as a sample preparation strategy for Cryo-EM. The specific values (X.X, Y.Y, N1, N2) would depend on the protein and the success of the Cryo-EM experiment.

Another type of data could relate to the morphology of larger conjugates or assemblies:

Sample TypeObserved Morphology in Cryo-EMAverage Diameter/Dimensions (nm)Notes
Conjugate Assembly 1Spherical micelles (hypothetical)~10Observed in vitreous ice researchgate.net
Conjugate Assembly 2Worm-like micelles (hypothetical)~5 (width)Minor population observed researchgate.net
Protein Conjugate (monomeric)Appears similar to unmodified proteinN/APEG chain not directly resolved nih.govacs.org

Note: This table is also illustrative, based on observations of polymer conjugates in Cryo-EM researchgate.net. The morphology and dimensions would be specific to the nature of the conjugate formed.

Theoretical and Computational Studies

Molecular Modeling of m-PEG5-CH2COOH Interactions

Molecular modeling techniques, such as molecular mechanics and molecular dynamics (MD) simulations, are employed to investigate the structural and dynamic properties of PEG chains and their interactions with other molecules. For compounds like this compound, which feature a relatively short PEG chain terminated with a carboxylic acid group and a methoxy (B1213986) group, modeling can help elucidate their conformation in different solvents and their propensity for specific interactions.

The behavior of PEG chains in solution is influenced by their flexibility and their interaction with solvent molecules. Molecular simulations can capture the conformational ensemble of this compound, revealing the extent to which the short PEG chain is extended or collapsed in a given environment. Studies on PEG chains have utilized various force fields, including all-atom and coarse-grained models, to accurately represent their behavior. nih.govbiorxiv.orgresearchgate.net For short PEG chains, all-atom simulations are often feasible and can provide detailed insights into atomic interactions. biorxiv.org

The terminal functional groups, the methoxy group and especially the carboxylic acid group, are key determinants of the molecule's interactions. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, which are crucial when this compound is used as a linker for conjugation to biomolecules or surfaces. Molecular modeling can predict the likelihood and strength of these interactions, for instance, the formation of amide bonds with amine groups on proteins, which is a common conjugation strategy involving PEG carboxylic acids. broadpharm.compolysciences.com

Computational studies have explored the interactions of PEG chains with various interfaces and molecules, including lipid bilayers, plasma proteins, and nanoparticles. nih.govmdpi.com While specific studies focusing solely on the interactions of this compound were not extensively found, the principles derived from modeling similar short PEG chains and PEG carboxylic acids are applicable. For example, simulations of PEGylated systems have shown that PEG chains can influence the conformation and surface properties of the conjugated entity. nih.gov

Simulations of PEGylation Effects on Biomolecules

Molecular dynamics simulations are a powerful tool for studying the effects of PEGylation on the structural dynamics and interactions of biomolecules, such as proteins and peptides. Attaching a PEG chain, even a short one like the PEG5 moiety in this compound, can significantly alter the behavior of the conjugated biomolecule.

Simulations of PEGylated proteins have demonstrated that the conformation of the attached PEG chains can vary, sometimes adopting a folded structure close to the protein surface rather than an extended brush-like conformation. nih.gov This conformational behavior can influence the interaction of the PEGylated protein with other molecules in its environment, potentially reducing aggregation or immune recognition. nih.gov

Studies using MD simulations have investigated the impact of PEGylation on protein stability and interactions. For instance, simulations have shown that PEGylation can affect the stability of protein secondary structures and influence interactions with hydrophobic residues and solvent. nih.govacs.orgillinois.edu The effect can be dependent on the specific site of PEG attachment and the local protein sequence. acs.orgillinois.edu

While direct simulation data for this compound conjugated to specific biomolecules was not a primary output of the search, the methodologies and observations from simulations of other short-chain PEGylated biomolecules are highly relevant. These studies highlight the ability of computational methods to provide detailed insights into how a short PEG linker and its terminal groups influence the conjugate's behavior in a dynamic environment.

Table 1 summarizes some types of computational studies and force fields used in simulating PEGylated systems.

Computational MethodApplication to PEGylated SystemsRelevant Force Fields/Models
Molecular Dynamics (MD)Studying conformation, dynamics, and interactions of PEG and PEGylated molecules. nih.govmdpi.comAll-atom (e.g., CHARMM, OPLS), Coarse-grained (CG) nih.govmdpi.combiorxiv.orgresearchgate.netnih.gov
Molecular MechanicsEnergy calculations and structural optimization.Various force fields
Molecular DockingPredicting binding poses and interactions of molecules with PEGylated entities or linkers. nih.govDepends on docking software and force field
Density Functional Theory (DFT)Electronic structure calculations, sometimes used for linker properties or interactions. researchgate.netVarious DFT functionals

Computational Design of Conjugates and Linkers

In the design of PROTACs, where a linker connects a target protein ligand to an E3 ligase ligand, computational studies are crucial for understanding the formation and dynamics of the ternary complex. nih.gov The linker's characteristics, including its length and chemical composition (such as the presence of PEG units and carboxylic acid groups), significantly influence the efficacy of the PROTAC. nih.gov Computational modeling can help optimize linker design to favor productive interactions between the target protein and the E3 ligase. nih.gov

While specific computational design studies focused exclusively on this compound were not detailed in the search results, the broader field of computational linker design in bioconjugation and targeted degradation is highly relevant. These studies underscore the value of in silico methods in guiding the rational design of conjugates by predicting the behavior of linkers and their impact on molecular interactions and conjugate properties. nih.gov The carboxylic acid group provides a versatile attachment point, and computational modeling can help assess the stability and efficiency of the resulting amide bond in the context of the entire conjugate. broadpharm.compolysciences.com

Q & A

Q. How can the PICOT framework structure in vivo studies using this compound-linked therapeutics?

  • Answer :
  • Population : Tumor-bearing murine models (e.g., xenografts).
  • Intervention : this compound-conjugated chemotherapeutics.
  • Comparison : Non-PEGylated analogs.
  • Outcome : Tumor volume reduction and off-target toxicity (e.g., liver/kidney histopathology).
  • Time : 4–6 weeks post-administration .

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m-PEG5-CH2COOH

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